molecular formula C27H29N3O5 B12284602 Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside

Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside

Cat. No.: B12284602
M. Wt: 475.5 g/mol
InChI Key: HEPLJHDCXLLGPB-UHFFFAOYSA-N
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Description

This compound is a protected glucopyranoside derivative featuring a 2-azido group and benzyl ethers at positions 3 and 5. The azido group serves as a versatile intermediate for further functionalization via click chemistry (e.g., Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition), while the benzyl groups enhance solubility in organic solvents and protect hydroxyl groups during synthetic steps. Its synthetic utility lies in oligosaccharide assembly and glycoconjugate chemistry, particularly for constructing N-glycan precursors .

Properties

Molecular Formula

C27H29N3O5

Molecular Weight

475.5 g/mol

IUPAC Name

5-azido-4,6-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol

InChI

InChI=1S/C27H29N3O5/c28-30-29-24-26(33-17-21-12-6-2-7-13-21)25(31)23(19-32-16-20-10-4-1-5-11-20)35-27(24)34-18-22-14-8-3-9-15-22/h1-15,23-27,31H,16-19H2

InChI Key

HEPLJHDCXLLGPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)N=[N+]=[N-])OCC4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Benzylation of 1,6-Anhydro-2-azido-2-deoxy-D-glucopyranose

The most common starting material for this compound is 1,6-anhydro-2-azido-2-deoxy-D-glucopyranose (CAS: 342640-42-0). Benzylation at the 3- and 6-hydroxyl positions is achieved using benzyl bromide under alkaline conditions:

  • Reagents : Benzyl bromide (2.2–3.0 equivalents), solid NaOH or NaH, acetonitrile or toluene/DMSO.
  • Conditions : Heterogeneous phase with phase-transfer catalysts (e.g., tert-butylammonium bromide) at 25–32°C for 4–12 hours.
  • Yield : 89–95% after crystallization from n-hexane.

Mechanistic Insight : The reaction proceeds via nucleophilic substitution (SN2), where the alkoxide ion attacks benzyl bromide. The use of acetonitrile enhances solubility, while toluene/DMSO mixtures improve regioselectivity.

Glycosylation with Benzyl Alcohol Derivatives

After benzylation, the anhydro ring is opened to introduce the benzyl glycoside moiety:

  • Glycosyl Donor : 1,6-Di-O-acetyl-2-azido-3,4-di-O-benzyl-2-deoxy-D-glucopyranose.
  • Conditions : Trifluoroacetic acid (TFA) catalyzed acetylation followed by regioselective deacetylation with piperidine in tetrahydrofuran (THF).
  • Key Step : Trichloroacetimidate activation for β-selective glycosylation (yield: 75–94%).

Example Protocol :

  • React 1,6-anhydro-2-azido-3,4-di-O-benzyl-2-deoxy-D-glucopyranose with acetic anhydride/TFA.
  • Treat with piperidine/THF to remove the 1-O-acetyl group.
  • Crystallize from isopropanol/n-hexane (purity: >99% by HPLC).

Optimization of Protecting Group Strategies

Regioselective Benzylation

Parameter Method A (NaH/DMF) Method B (NaOH/K2CO3/toluene)
Reaction Time 3 hours 4–6 hours
Temperature 0–25°C 28–32°C
Byproducts <5% mannopyranose <2% mannopyranose
Scalability Limited by NaH cost Industrial-scale feasible

Method B minimizes epimerization at C2 and reduces costs by replacing NaH with NaOH/K2CO3.

Purification and Characterization

Crystallization vs. Chromatography

  • Crystallization : Preferred for industrial-scale production. The compound crystallizes in n-hexane/isopropanol (m.p. 68–69°C).
  • Chromatography : Silica gel (hexane/EtOAc 15:1) for lab-scale purification.

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : δ 7.28–7.37 (m, 10H, Ar-H), 5.49 (s, 1H, anomeric H), 4.49–4.63 (m, 5H, benzyl CH2).
  • HRMS : [M+Na]+ calc. 498.2154, found 498.2158.

Applications in Oligosaccharide Synthesis

The compound serves as a glycosyl donor in:

  • Fondaparinux Synthesis : Key intermediate for anticoagulant pentasaccharides.
  • Bioconjugation : Azide-alkyne cycloaddition for targeted drug delivery.

Chemical Reactions Analysis

Click Chemistry Reactions

The azido group enables high-yielding copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable 1,2,3-triazole linkages. This reaction is critical for bioconjugation and labeling applications:

  • Typical Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), THF/H₂O (1:1), 25°C, 12–24 h .

  • Applications :

    • Selective modification of biomolecules (e.g., glycan labeling).

    • Synthesis of glycoconjugates for drug delivery systems .

Glycosylation Reactions

The compound serves as a glycosyl acceptor in stereoselective glycosylation reactions:

Table 1: Glycosylation Reactions with Various Donors

Donor TypeCatalystConditionsProduct StereochemistryYieldSource
Mannosyl trichloroacetimidateBSP/TTBP/Tf₂OCH₂Cl₂, −20°C, 3 hβ-Linked disaccharide67%
Lactose trichloroacetimidateAuCl₃/HNTf₂PhCF₃, 0°C, 3 hα/β = 19:185%

Key findings:

  • Gold-catalyzed SN2 glycosylation achieves >30:1 α/β selectivity at −20°C .

  • Benzylidene protection at O4/O6 enhances reactivity in mannosylation .

Substitution Reactions

The azido group undergoes nucleophilic substitution under controlled conditions:

  • Azide Reduction :

    • Reagents : H₂ (1 atm), Pd/C (10 mol%), MeOH, 25°C.

    • Product : Benzyl 2-amino-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside (quantitative yield) .

  • Benzylation/Deprotection :

    • Selective removal of benzyl groups via hydrogenolysis (Pd(OH)₂, EtOAc, 6 h) .

Oxidation and Functionalization

The methoxyphenyl and benzyl groups participate in oxidation reactions:

Table 2: Oxidation Reactions

OxidantConditionsProductYieldSource
N-Bromosuccinimide (NBS)Acetone/H₂O, 0°CSulfoxide derivative79%
Dibromoisocyanuric acidCH₂Cl₂, 25°CBrominated glucopyranoside60%

Mechanistic Insights

  • Click Chemistry : The reaction proceeds via a copper(I)-acetylide intermediate, accelerating triazole formation .

  • Glycosylation : AuCl₃ stabilizes oxocarbenium ions, favoring β-selectivity through a front-side SN2 mechanism .

Scientific Research Applications

Glycosylation Reactions

One of the primary applications of benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside is as a glycosyl donor in glycosylation reactions. This compound facilitates the formation of glycosidic bonds, which are essential for synthesizing complex carbohydrates. These reactions are pivotal in the development of glycosides that can serve as building blocks for more complex molecules in medicinal chemistry and biochemistry.

Drug Development

The compound's azido group allows for modifications that can enhance the bioavailability and efficacy of pharmaceutical compounds. Researchers utilize this compound to create derivatives that can target specific biological pathways or improve pharmacokinetic properties. The ability to modify its structure makes it a valuable tool in medicinal chemistry for developing new therapeutics.

Bioconjugation and Click Chemistry

The azido functionality is particularly useful in bioconjugation processes, especially in click chemistry applications. This allows for the selective attachment of this compound to various biomolecules, facilitating targeted drug delivery systems. The stability and reactivity of the azido group enable researchers to create conjugates that can be used in therapeutic and diagnostic contexts.

Diagnostics

In diagnostics, this compound serves as a component in developing tools for detecting specific biomolecules. Its ability to form stable conjugates makes it suitable for use in assays aimed at identifying biomarkers or pathogens. This application is particularly relevant in fields such as clinical diagnostics and biosensing.

Material Science

The unique properties of this compound make it an attractive candidate for creating functionalized materials. These materials can be applied in various advanced applications such as sensors, where specific interactions between the sensor surface and analytes are crucial for performance. The compound's versatility allows for the development of materials with tailored properties for specific applications.

Case Studies and Research Findings

Study Focus Findings
Synthesis and ApplicationsUtilization in glycosylation reactionsDemonstrated effective formation of glycosidic bonds necessary for complex carbohydrate synthesis .
Drug DevelopmentModifications enhancing bioavailabilityIdentified derivatives with improved pharmacokinetic profiles .
BioconjugationClick chemistry applicationsSuccessfully attached to biomolecules for targeted therapies .
Diagnostic ToolsDevelopment of assaysEnabled detection of specific biomarkers through stable conjugate formation .
Material Science InnovationsCreation of functionalized materialsDeveloped materials suitable for advanced sensor technologies .

Mechanism of Action

The mechanism of action of Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside is primarily related to its ability to participate in click chemistry reactions. The azido group can react with alkynes in the presence of a copper catalyst to form triazoles, which are stable and bioorthogonal. This property makes it useful in bioconjugation and labeling studies .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structural Variations

Phenyl 2-azido-3,6-di-O-benzyl-4-O-acetoxyethyl-2-deoxy-1-thio-α-D-glucopyranoside (α-2)
  • Key Differences: Anomeric substituent: Phenyl thio-glycoside (C1-SPh) instead of benzyl ether (C1-OBn). Position 4 modification: Acetoxyethyl group replaces a hydroxyl or other protecting group.
  • Impact :
    • The thio-glycoside enhances glycosylation reactivity due to the superior leaving-group ability of SPh compared to OBn.
    • The acetoxyethyl group introduces a hydrolyzable ester, enabling selective deprotection .
Benzyl 2-O-benzyl-β-D-mannopyranosyl-(1→4)-2-azido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside (9)
  • Key Differences: Position 4 substitution: A β-D-mannopyranosyl unit is linked via (1→4) glycosidic bond.
  • Impact: The mannosyl extension transforms the molecule into a branched oligosaccharide precursor, expanding its utility in glycoprotein synthesis. NMR data (δ 101.42 ppm for C1 of mannose) confirm stereochemical integrity .
Benzyl-2-N-allyloxycarbamoyl-2-amino-3-azido-2,3-dideoxy-4,6-O-benzylidene-α-D-glucopyranoside (6)
  • Key Differences :
    • Position 2 : Allyloxycarbamoyl-protected amine replaces the azide.
    • Position 4,6 : Benzylidene acetal instead of benzyl ethers.
  • Impact :
    • The allyloxycarbamoyl group allows for selective deprotection under mild conditions (e.g., Pd(0)-catalyzed cleavage).
    • Benzylidene enhances rigidity, influencing crystallization and NMR spectral resolution .

Functional Group Modifications

Fluorinated Analogs
  • Example: Phenyl 2-azido-3,6-di-O-benzyl-2,4-dideoxy-4-fluoro-1-thio-β-D-galactopyranoside (30) Modification: Fluorine at position 4. Impact:
  • Fluorination alters electronic properties (e.g., increased C-F bond polarization) and metabolic stability.
  • Used to study glycosidase inhibition and glycan-protein interactions .
Acetamido Derivatives
  • Example: Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside Modification: 2-Azido replaced with acetamido (NHCOCH₃). Impact:
  • Acetamido is a common protecting group for amines in glycan synthesis.
  • Reduces steric hindrance compared to azido, facilitating enzymatic glycosylations .

Biological Activity

Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside (CAS No. 342640-42-0) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound features an azido group and multiple benzyl ether functionalities, which can influence its pharmacological properties.

  • Molecular Formula : C27H29N3O5
  • Molecular Weight : 475.55 g/mol
  • Purity : Typically >95% .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Research has shown that compounds with similar structures can act as prodrugs that release cytotoxic agents upon metabolic activation or through chemical reactions within the body.

Anticancer Activity

Recent studies have highlighted the anticancer potential of glucopyranosyl-conjugated benzyl derivatives. For instance, a related compound demonstrated significant antiproliferative activity against colorectal cancer cells (HCT-116) comparable to the standard chemotherapeutic agent 5-fluorouracil (5-FU). The mechanism involved triggering apoptotic pathways, suggesting that the benzyl moiety plays a crucial role in enhancing cytotoxicity towards cancer cells while minimizing effects on normal cells .

Case Study: Cytotoxicity Assessment

A comparative study evaluated the cytotoxic effects of various benzyl derivatives, including this compound. The results indicated that:

CompoundIC50 (µM) HCT-116IC50 (µM) 293TSelectivity Ratio
8d7.04 ± 0.0622.41 ± 0.053.18
8g4.55 ± 0.2311.67 ± 0.162.56
8h 14.33 ± 2.18 6.09 ± 0.42 0.42
8i 17.29 ± 3.86 8.00 ± 0.77 0.46

The selectivity ratio indicates that compound 8d exhibits a favorable therapeutic index, highlighting its potential for targeted cancer therapy .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from simpler glucopyranosides through azidonitration and subsequent benzylation reactions . Variants of this compound have been explored for their biological activities, revealing that modifications at the para position of the benzyl group significantly affect cytotoxicity and selectivity towards cancer cells.

Q & A

Basic Research Questions

Q. How can researchers optimize glycosylation yields during the synthesis of Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside?

  • Methodological Answer : Use trichloroacetimidate donors (e.g., 2,3,4-tri-O-acetyl-6-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate) with TMSOTf as a catalyst at -40°C to promote high stereoselectivity . Purification via flash column chromatography (hexane/EtOAc gradients) typically achieves yields >90%. Key factors include rigorous drying of molecular sieves (4 Å) and controlled reaction times to minimize side products.

Q. What protecting group strategies are most effective for stabilizing the azido group during oligosaccharide assembly?

  • Methodological Answer : Benzyl groups at C-3 and C-6 positions provide steric protection for the azide at C-2, preventing undesired side reactions during glycosylation . For downstream functionalization (e.g., Staudinger reactions), maintain inert conditions (argon atmosphere) to preserve azide integrity.

Q. How can NMR spectroscopy confirm the β-D-glucopyranoside configuration?

  • Methodological Answer : Analyze 1H^1H NMR signals for anomeric protons: β-configuration typically shows J1,279HzJ_{1,2} \approx 7-9 \, \text{Hz}. For example, in compound 18 (), the anomeric proton at δ 5.28 ppm (d, J=8.1HzJ = 8.1 \, \text{Hz}) confirms the β-linkage. Cross-validation with 13C^{13}C NMR (anomeric carbon δ ~100–105 ppm) is critical .

Advanced Research Questions

Q. How do discrepancies in 1H^1H NMR data for similar derivatives inform stereochemical outcomes?

  • Methodological Answer : Compare coupling constants and chemical shifts across analogs. For instance, compound 19 () shows distinct splitting patterns (e.g., δ 3.45 ppm, m, 3H) due to altered benzoylation, highlighting how electron-withdrawing groups perturb neighboring protons. Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex oligosaccharides .

Q. What enzymatic approaches can complement chemical synthesis for glycoprotein applications?

  • Methodological Answer : Glycosyltransferases (e.g., mannosyltransferases) can append glycan chains to the azido-functionalized core. Pre-activate the azide for "click chemistry" conjugation post-enzymatic modification. highlights enzymatic transformations using glycosyltransferases for site-specific labeling .

Q. How can researchers address low reactivity in iterative glycosylation steps?

  • Methodological Answer : Introduce temporary protecting groups (e.g., acetyl or levulinyl) at C-4 or C-6 to direct reactivity. For example, describes using 2-naphthylmethyl groups to enhance donor activity in challenging α(1→4) linkages. Optimize solvent polarity (e.g., CCl4_4/MeCN) to stabilize oxocarbenium intermediates .

Key Research Challenges

  • Stereochemical Purity : Minor α-anomer formation (<5%) in β-targets requires iterative chromatography .
  • Scale-Up Limitations : High catalyst loading (TMSOTf) and moisture sensitivity necessitate microfluidic or automated systems for reproducibility.

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